3,5-Diiodo-alpha-methyltyrosine

Overview

Description

3,5-Diiodo-alpha-methyltyrosine is a reactant used in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones . It’s also used in the discovery of potent heterodimeric antagonists of inhibitor of Apoptosis proteins with prolonged anti-tumor activity .

Synthesis Analysis

The synthesis of 3,5-Diiodo-L-tyrosine involves iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide .Molecular Structure Analysis

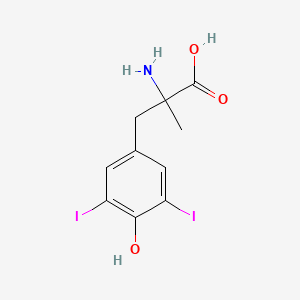

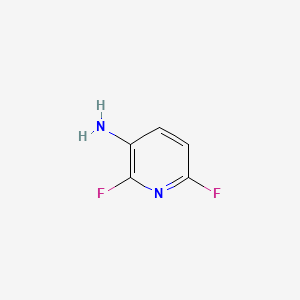

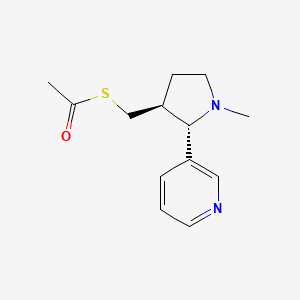

The this compound molecule contains a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications

Application in Brain Tumor Studies

3,5-Diiodo-alpha-methyltyrosine (IMT) has been utilized in brain tumor studies, particularly with Single Photon Emission Computed Tomography (SPECT). It serves as a tracer for amino acid transport. Studies have shown that IMT exhibits increased lipophilicity and significant brain uptake, making it an effective tool for investigating brain tumors (Krummeich, Holschbach, & Stöcklin, 1994).

Use in Radiopharmaceutical Preparation

IMT has been researched for its application in the preparation of radiopharmaceuticals. For instance, alpha-methyltyrosine was iodinated to create 3-123I-α-methyltyrosine for nuclear medical applications. This process involved electrophilic iodination methods, proving useful for medical imaging purposes (Knust, Dutschka, & Machulla, 1990).

Development of Fluorinated Derivatives

Research has been conducted on developing fluorinated derivatives of IMT for medical imaging, particularly with Positron Emission Tomography (PET). These studies have involved direct fluorination of IMT, leading to the synthesis of 3-fluoro and 3,5-difluoro derivatives. Such derivatives are valuable in enhancing the imaging capabilities in medical diagnostics (Vasdev, Chirakal, Schrobilgen, & Nahmias, 2001).

Role in Diagnostic Imaging

IMT has been used extensively in diagnostic imaging, especially in distinguishing between brain masses and gliomas. The properties of IMT, particularly its uptake patterns in SPECT imaging, have been instrumental in differentiating between various cerebral conditions (Weckesser, Schmidt, Matheja, Coenen, & Langen, 2000).

Tumor Imaging and Uptake Studies

Studies have explored the tumor uptake of IMT, especially in the context of enhancing tumor imaging. For instance, research has shown that prior administration of certain amino acids can increase IMT tumor accumulation and image contrast, which is beneficial for more accurate tumor imaging (Lahoutte, Caveliers, Franken, Bossuyt, Mertens, & Everaert, 2002).

Mechanism of Action

Target of Action

3,5-Diiodo-alpha-methyltyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha and the cAMP-dependent protein kinase catalytic subunit alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and metabolism .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

This compound is involved in the Thyroid Hormone Synthesis metabolic pathway . In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . These hormones play a critical role in differentiation, growth, and metabolism .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .

Result of Action

This compound has been shown to have an impact on energy metabolism. In rodent models, it rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect its activity . More research is needed to understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3,5-Diiodo-alpha-methyltyrosine plays a role in biochemical reactions, particularly in the synthesis of thyroid hormones . It is a product from the iodination of monoiodotyrosine . The compound interacts with various enzymes and proteins, influencing their function and contributing to various biochemical processes .

Cellular Effects

The effects of this compound on cells are largely tied to its role in thyroid hormone synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in rodent models, it has been shown to rapidly increase resting metabolic rate .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that this compound mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, administration of this compound to chow-fed rats aged 3–6 months significantly reduces body mass and improves glucose tolerance .

Metabolic Pathways

This compound is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCMIGZYZKLYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675853 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-77-7 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)

![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)